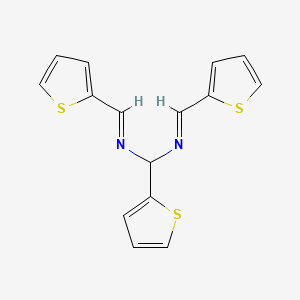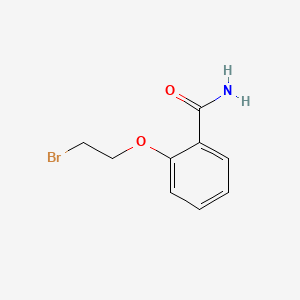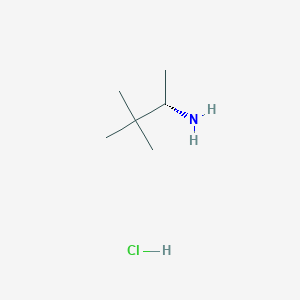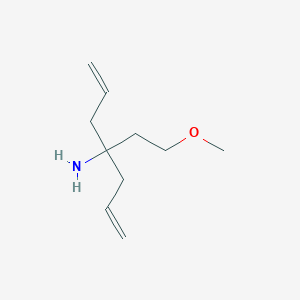
2-Chloro-4-(pyridin-3-yloxy)aniline
Overview
Description
“2-Chloro-4-(pyridin-3-yloxy)aniline” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 220.66 . The InChI code for this compound is 1S/C11H9ClN2O/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7H,13H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C11H9ClN2O/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7H,13H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.66 . The InChI code for this compound is 1S/C11H9ClN2O/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7H,13H2 .Scientific Research Applications
Molecular Docking and QSAR Studies
2-Chloro-4-(pyridin-3-yloxy)aniline and its derivatives have been extensively studied for their inhibitory activity against various kinases through molecular docking and quantitative structure–activity relationship (QSAR) methods. These studies aim to analyze the molecular features contributing to high inhibitory activity and predict biological activities, such as IC50 values, for kinase inhibitors. The best models include steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, highlighting the compound's potential in drug discovery and design (Caballero et al., 2011).
Metal Complex Synthesis
Research on this compound extends into the field of inorganic chemistry, where it has been used to synthesize and characterize metal complexes. These complexes have been studied for their crystal structures, demonstrating how the compound can serve as a ligand to create complexes with potential applications in catalysis, material science, and further biological studies (Zhuang et al., 2013).
Corrosion Inhibition
This compound derivatives have also been synthesized and tested as corrosion inhibitors for metals in acidic environments. These compounds show high efficiency in protecting metals from corrosion, with mechanisms involving adsorption to form protective films on metal surfaces. Such studies are crucial for industries looking to extend the lifespan of metal components and structures (Fernandes et al., 2019).
Amination Directing Group
In organic chemistry, 2-(pyridin-2-yl)aniline, a related compound, has been identified as an effective directing group for C-H amination reactions mediated by cupric acetate. This discovery is significant for the development of new synthetic pathways, offering a versatile method for the functionalization of benzamide derivatives, indicating the broader potential of the pyridinyl aniline framework in facilitating complex organic transformations (Zhao et al., 2017).
Dye Synthesis and Textile Applications
Furthermore, derivatives of this compound have been explored in the synthesis of disperse dyes for textile applications. These dyes, characterized by their solubility and compatibility with synthetic fibers, offer good fastness properties, demonstrating the compound's versatility in material science and industrial applications (Gaffer & Khattab, 2017).
Properties
IUPAC Name |
2-chloro-4-pyridin-3-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-8(3-4-11(10)13)15-9-2-1-5-14-7-9/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEKHTRVVPFPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3123991.png)

![N'-[(E)-1-(3-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3124007.png)
![(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3124019.png)


![4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B3124032.png)
![4-[(2,4-Dichlorophenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3124035.png)




![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)

